molecular formula C13H12N4O3 B2571561 N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-76-7

N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide

Cat. No.: B2571561
CAS No.: 338753-76-7
M. Wt: 272.264
InChI Key: MNLZEGLFNSDEOK-UHFFFAOYSA-N
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Description

N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide is a chemical compound with the molecular formula C13H12N4O3 It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-nitrobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and pyridinecarboximidamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the benzyl ether linkage.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl derivatives.

    Reduction: Formation of 4-aminobenzyl derivatives.

    Substitution: Formation of phenol and pyridinecarboximidamide derivatives.

Scientific Research Applications

N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. The pyridinecarboximidamide moiety can also interact with nucleophilic sites on proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4,5-dimethoxy-2-nitrobenzyl)oxy]-2-pyridinecarboximidamide
  • N’-[(4-nitrophenyl)oxy]-2-pyridinecarboximidamide
  • N’-[(4-aminobenzyl)oxy]-2-pyridinecarboximidamide

Uniqueness

N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide is unique due to the presence of the 4-nitrobenzyl ether moiety, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(12-3-1-2-8-15-12)16-20-9-10-4-6-11(7-5-10)17(18)19/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZEGLFNSDEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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